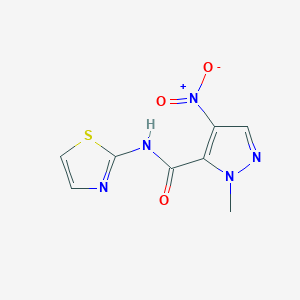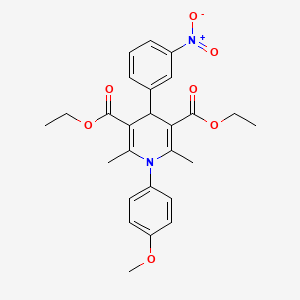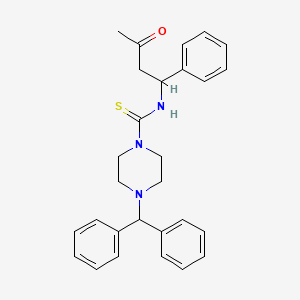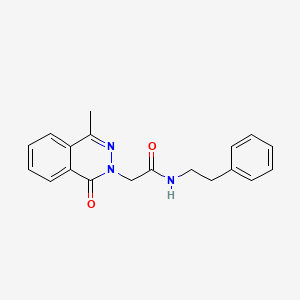![molecular formula C19H17IN2O3S B10893310 (2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10893310.png)
(2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazolone core structure
Métodos De Preparación
The synthesis of 2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline, 3-iodo-4-methoxybenzaldehyde, and thiosemicarbazide.
Condensation Reaction: The first step involves the condensation of 4-ethoxyaniline with 3-iodo-4-methoxybenzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base.
Cyclization: The Schiff base is then reacted with thiosemicarbazide under basic conditions to induce cyclization, forming the thiazolone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The iodo substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new Schiff bases or other condensation products.
Aplicaciones Científicas De Investigación
2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways: It can affect various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparación Con Compuestos Similares
2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can be compared with other similar compounds, such as:
2-[(4-METHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: This compound differs by the presence of a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
2-[(4-CHLOROPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: The presence of a chloro group instead of an ethoxy group can lead to different chemical and biological properties.
2-[(4-HYDROXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE: The hydroxyl group can introduce additional hydrogen bonding interactions, influencing the compound’s behavior in various environments.
These comparisons highlight the uniqueness of 2-[(4-ETHOXYPHENYL)IMINO]-5-[(E)-1-(3-IODO-4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE and its potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C19H17IN2O3S |
|---|---|
Peso molecular |
480.3 g/mol |
Nombre IUPAC |
(5E)-2-(4-ethoxyphenyl)imino-5-[(3-iodo-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17IN2O3S/c1-3-25-14-7-5-13(6-8-14)21-19-22-18(23)17(26-19)11-12-4-9-16(24-2)15(20)10-12/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11+ |
Clave InChI |
NBGOFKBLTHXINQ-GZTJUZNOSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC)I)/S2 |
SMILES canónico |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)I)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-5-methyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10893232.png)

![6-Amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10893236.png)
![7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10893243.png)
![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]-N-propylacetamide](/img/structure/B10893249.png)


![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one](/img/structure/B10893278.png)
![1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)](/img/structure/B10893288.png)


![4-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl benzoate](/img/structure/B10893303.png)

